9-Hydrazinoacridine: A Technical Guide to its Chemical Properties, Structure, and Applications
9-Hydrazinoacridine: A Technical Guide to its Chemical Properties, Structure, and Applications
Foreword: The Enduring Legacy of the Acridine Scaffold
The acridine tricycle, a nitrogen-containing heterocyclic aromatic framework, has long captivated the attention of medicinal chemists and materials scientists. Its planar structure and electron-rich nature bestow upon it the ability to intercalate with DNA, a property that has been exploited in the development of numerous therapeutic agents.[1] Among the myriad of acridine derivatives, 9-Hydrazinoacridine stands out as a versatile synthetic intermediate and a molecule of significant interest in its own right. The introduction of a highly reactive hydrazino group at the 9-position opens up a vast chemical space for the synthesis of novel molecular architectures with diverse biological activities. This guide aims to provide a comprehensive technical overview of 9-Hydrazinoacridine, delving into its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and its burgeoning role in drug discovery and chemical analysis.
Molecular Structure and Physicochemical Properties
9-Hydrazinoacridine is an organic compound featuring a tricyclic acridine core with a hydrazino (-NHNH₂) substituent at the 9-position. This seemingly simple modification has profound implications for the molecule's chemical behavior and potential applications.
Structural Elucidation
The structure of 9-Hydrazinoacridine is fundamentally planar, a characteristic inherited from the acridine ring system. This planarity is a key determinant of its ability to interact with biological macromolecules, particularly through intercalation into the DNA double helix.
Diagram 1: Chemical Structure of 9-Hydrazinoacridine
Caption: 2D representation of the 9-Hydrazinoacridine molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃ | PubChem[2] |
| Molecular Weight | 209.25 g/mol | PubChem[2] |
| IUPAC Name | acridin-9-ylhydrazine | PubChem[2] |
| CAS Number | 3407-93-0 | PubChem[2] |
| Appearance | Likely a colored crystalline solid | Inferred |
| Melting Point | Not experimentally determined in available literature. | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents. | Inferred from related structures |
| XLogP3-AA | 2.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
Note: Some physical properties, such as melting point and solubility, require experimental verification for definitive values.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 9-Hydrazinoacridine. The following sections detail the expected spectral features based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 9-Hydrazinoacridine is expected to be complex due to the presence of eight aromatic protons on the acridine core and the protons of the hydrazino group. The aromatic protons would likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts of the -NH and -NH₂ protons of the hydrazino group would be variable and dependent on the solvent and concentration, but are expected in the range of δ 4.0-9.0 ppm.
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¹³C NMR: The carbon NMR spectrum should exhibit 13 distinct signals corresponding to the carbon atoms of the acridine ring. The carbon atom at the 9-position, bonded to the electronegative nitrogen of the hydrazino group, is expected to be significantly deshielded and appear at a high chemical shift (likely >150 ppm). The other aromatic carbons would resonate in the typical range of δ 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 9-Hydrazinoacridine provides key information about its functional groups. Characteristic absorption bands are expected for:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Hydrazino group (-NHNH₂) |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 1650-1500 | C=C and C=N stretching | Acridine ring system |
| 1600-1450 | N-H bending | Hydrazino group (-NHNH₂) |
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the acridine core gives rise to strong absorption in the UV-Vis region. The spectrum is expected to show multiple absorption bands characteristic of the acridine chromophore, likely with maxima in the range of 250-450 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Synthesis and Reactivity
The synthesis of 9-Hydrazinoacridine is typically achieved through the nucleophilic substitution of a suitable leaving group at the 9-position of the acridine ring. The hydrazino group, in turn, serves as a versatile handle for further chemical modifications.
Synthesis of 9-Hydrazinoacridine
A common and effective method for the synthesis of 9-Hydrazinoacridine involves the reaction of 9-chloroacridine with hydrazine hydrate.
Diagram 2: Synthetic Pathway to 9-Hydrazinoacridine
Caption: General scheme for the synthesis of 9-Hydrazinoacridine.
Experimental Protocol: Synthesis of 9-Hydrazinoacridine from 9-Chloroacridine
This protocol is a generalized procedure based on established methods for the synthesis of 9-substituted acridines.[2] It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
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9-Chloroacridine
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Hydrazine hydrate (excess)
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Ethanol (or another suitable solvent)
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Round-bottom flask with a reflux condenser
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Magnetic stirrer and heating mantle
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Filtration apparatus
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Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 9-chloroacridine in a suitable solvent such as ethanol.
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Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate. The use of excess hydrazine drives the reaction to completion.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 9-Hydrazinoacridine.
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Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, IR, and mass spectrometry.
Chemical Reactivity
The hydrazino group at the 9-position of the acridine core is a potent nucleophile and a versatile functional group for further synthetic transformations.
Reaction with Carbonyl Compounds: One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of bioactive compounds.
Diagram 3: Reaction of 9-Hydrazinoacridine with an Aldehyde
Caption: Condensation reaction to form an acridinyl hydrazone.
Precursor for Heterocyclic Synthesis: The di-nucleophilic nature of the hydrazino group makes 9-Hydrazinoacridine an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems, such as pyrazoles, triazoles, and pyridazines.[3][4] These heterocyclic moieties are prevalent in many biologically active molecules.
Applications in Research and Drug Development
The unique structural features of 9-Hydrazinoacridine and its derivatives have positioned them as valuable tools in several areas of scientific research, particularly in the field of drug discovery.
Anticancer Drug Development
The acridine scaffold is a well-established pharmacophore in oncology. Many acridine derivatives exert their anticancer effects by intercalating into DNA and inhibiting the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[1] 9-Hydrazinoacridine serves as a key intermediate in the synthesis of novel acridine-based compounds with potential anticancer activity. The hydrazino group can be readily converted into a wide range of functional groups, allowing for the fine-tuning of the molecule's pharmacological properties, such as its DNA binding affinity, topoisomerase inhibitory activity, and cellular uptake.
Mechanism of Action: Topoisomerase II Inhibition Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Many acridine-based anticancer drugs act as topoisomerase II "poisons." They stabilize the transient covalent complex between the enzyme and the cleaved DNA, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[5]
Diagram 4: Simplified Mechanism of Topoisomerase II Inhibition
Caption: Inhibition of Topoisomerase II by stabilizing the cleavage complex.
Experimental Protocol: Topoisomerase II Decatenation Assay
This is a generalized protocol to assess the inhibitory activity of a compound on topoisomerase II. Specific conditions may vary depending on the enzyme source and substrate.
Materials:
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Human Topoisomerase IIα
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Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles
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Assay buffer (containing ATP and Mg²⁺)
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9-Hydrazinoacridine derivative (test compound)
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Etoposide (positive control)
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Loading dye
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Agarose gel electrophoresis system
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DNA staining agent (e.g., ethidium bromide)
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UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of kDNA.
-
Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a proteinase.
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Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the catenated (unreacted) and decatenated (product) forms of kDNA.
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Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
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Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the no-drug control. The potency of the inhibitor can be quantified by determining its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Chemical Reagents and Probes
The reactive nature of the hydrazino group also makes 9-Hydrazinoacridine a useful reagent in analytical chemistry. It can be used as a derivatizing agent for the sensitive detection of aldehydes and ketones in various analytical techniques, such as high-performance liquid chromatography (HPLC) and fluorescence spectroscopy. The highly fluorescent acridine core can serve as a reporter group, allowing for the detection of low concentrations of carbonyl-containing analytes.
Safety and Handling
9-Hydrazinoacridine should be handled with care, following standard laboratory safety procedures. As a derivative of acridine, it is expected to be a potential mutagen due to its DNA intercalating properties. The hydrazino group also imparts toxicity.
Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
9-Hydrazinoacridine is a molecule of considerable interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the hydrazino group make it an invaluable building block for the creation of diverse chemical libraries. The continued exploration of 9-Hydrazinoacridine and its derivatives is likely to yield novel compounds with potent biological activities, particularly in the realm of anticancer drug discovery. Further research into its applications as an analytical reagent and a fluorescent probe also holds significant promise. As our understanding of the intricate molecular mechanisms of disease evolves, the strategic modification of privileged scaffolds like acridine, through versatile intermediates such as 9-Hydrazinoacridine, will undoubtedly remain a cornerstone of modern drug development.
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